molecular formula C14H13NO3 B14313039 2-Hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide CAS No. 114260-51-4

2-Hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide

Cat. No.: B14313039
CAS No.: 114260-51-4
M. Wt: 243.26 g/mol
InChI Key: YXUXHMZJHXDRTR-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, featuring hydroxyl groups and a methyl group on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-amino-5-methylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzoyl chloride intermediate. This intermediate then reacts with 2-amino-5-methylphenol to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide moiety can interact with various receptors and proteins, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(4-methylphenyl)benzamide
  • 2-Chloro-N-(2-hydroxy-5-methylphenyl)benzamide
  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole

Uniqueness

2-Hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

114260-51-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxy-5-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO3/c1-9-6-7-13(17)11(8-9)15-14(18)10-4-2-3-5-12(10)16/h2-8,16-17H,1H3,(H,15,18)

InChI Key

YXUXHMZJHXDRTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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